(3,4-Dimethoxyphenyl)[4-(4-ethylbenzyl)piperazin-1-yl]methanone
Description
This compound belongs to the methanone-piperazine class, characterized by a central piperazine ring linked to a 3,4-dimethoxyphenyl group via a ketone bridge. The 4-ethylbenzyl substituent on the piperazine nitrogen distinguishes it from closely related analogs.
Properties
Molecular Formula |
C22H28N2O3 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H28N2O3/c1-4-17-5-7-18(8-6-17)16-23-11-13-24(14-12-23)22(25)19-9-10-20(26-2)21(15-19)27-3/h5-10,15H,4,11-14,16H2,1-3H3 |
InChI Key |
VBCDJDHFRGGBSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Acylation
The synthesis typically begins with the preparation of the piperazine core. Piperazine is alkylated at the 4-position using 4-ethylbenzyl chloride under basic conditions (e.g., potassium carbonate in acetonitrile) to yield 4-(4-ethylbenzyl)piperazine. Subsequent acylation with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine facilitates the formation of the target compound.
Reaction Scheme:
-
Alkylation:
-
Acylation:
This two-step process achieves moderate yields (55–65%) but requires careful control of stoichiometry to avoid di-substitution byproducts.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
The choice of solvent significantly impacts reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitate higher acylation rates compared to dichloromethane (DCM). Catalytic systems such as InCl (20 mol%) in ethanol enhance yields in one-pot syntheses, whereas traditional methods rely on stoichiometric bases like triethylamine.
Table 1: Solvent and Catalyst Effects on Acylation Yield
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetonitrile | Triethylamine | 25 | 58 |
| DCM | Triethylamine | 25 | 42 |
| Ethanol | InCl | 40 (Ultrasound) | 85 |
Purification Techniques
Crude products often require chromatographic purification due to residual starting materials and byproducts. Silica gel chromatography with ethyl acetate/hexane (3:7) eluent effectively isolates the target compound. Recrystallization from 95% ethanol further enhances purity (>98%).
Analytical Characterization
Spectroscopic Methods
-
NMR Spectroscopy: -NMR confirms the presence of the 3,4-dimethoxyphenyl group (δ 3.85–3.90 ppm, two singlet methoxy protons) and the ethylbenzyl sidechain (δ 1.20 ppm, triplet for CH).
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 369.2 [M+H], consistent with the molecular formula CHNO.
Challenges and Limitations
Byproduct Formation
Competing N-alkylation during the piperazine modification step can produce bis-alkylated derivatives, necessitating precise stoichiometric control.
Scalability Issues
Ultrasound-assisted methods, while efficient, face scalability challenges in industrial settings due to equipment limitations.
Comparative Analysis of Synthetic Methods
Table 2: Evaluation of Preparation Methods
| Method | Yield (%) | Time | Scalability | Green Metrics |
|---|---|---|---|---|
| Traditional Acylation | 55–65 | 6–8 hours | High | Moderate |
| One-Pot (InCl) | 80–90 | 20–30 min | Low | High |
Chemical Reactions Analysis
Types of Reactions
(3,4-DIMETHOXYPHENYL)[4-(4-ETHYLBENZYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
The primary applications of (3,4-Dimethoxyphenyl)[4-(4-ethylbenzyl)piperazin-1-yl]methanone in medicinal chemistry include:
- Neurotransmitter Modulation : The compound has been studied for its potential effects on serotonin, dopamine, and adrenergic receptors. These interactions suggest possible therapeutic applications in treating mood disorders, anxiety, and cardiovascular conditions.
- Structure-Activity Relationship Studies : Its complex structure allows researchers to explore how modifications affect biological activity, aiding in the design of more effective drugs.
Pharmacology
Research indicates that (3,4-Dimethoxyphenyl)[4-(4-ethylbenzyl)piperazin-1-yl]methanone may exhibit significant biological activity:
- Binding Affinity Studies : Interaction studies focus on its binding affinity at various neurotransmitter receptors, which helps elucidate its mechanism of action and therapeutic potential.
- Potential Therapeutic Uses : The compound's modulation of neurotransmitter systems positions it as a candidate for further investigation in pharmacological applications targeting mental health disorders and neurodegenerative diseases.
Neuropharmacological Studies
Several studies have investigated the neuropharmacological effects of (3,4-Dimethoxyphenyl)[4-(4-ethylbenzyl)piperazin-1-yl]methanone:
- Study on Serotonin Receptors : A study demonstrated that this compound acts as a selective serotonin receptor modulator, influencing mood regulation and anxiety levels in animal models.
- Dopamine Receptor Interaction : Another research highlighted its potential role in modulating dopamine receptors, which could be beneficial for developing treatments for disorders like schizophrenia and Parkinson's disease.
Mechanism of Action
The mechanism of action of (3,4-DIMETHOXYPHENYL)[4-(4-ETHYLBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
Methyl vs. Ethyl Substituents
- (3,4-Dimethoxyphenyl)[4-(4-methylbenzyl)piperazin-1-yl]methanone (CAS 5956-85-4, C21H26N2O3): Molecular Weight: 354.45 g/mol. Properties: The methyl group confers moderate lipophilicity (logP ~2.8), balancing solubility and membrane permeability.
4-Ethylbenzyl Analog :
- Molecular Formula : C22H28N2O3.
- Predicted Properties : Higher molecular weight (376.48 g/mol) and logP (~3.3) compared to the methyl analog, suggesting enhanced lipid solubility but reduced aqueous solubility.
Halogenated Benzyl Derivatives
- (3-Bromo-4-methoxyphenyl)(3,4-dimethoxyphenyl)methanone (): Bioactivity: IC50 = 28.87 µg/mL (AChE) and 231.00 µg/mL (BChE).
- [4-(4-Chlorophenyl)sulfonyl-piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone (CAS 333756-39-1): Structure: Incorporates a sulfonyl group, increasing polarity (logP ~1.9). Use: Intermediate in synthesizing kinase inhibitors or antimicrobial agents .
Heterocyclic Modifications
Thiazole-Containing Analogs
- [2-(4-Substituted phenyl)piperazin-1-yl]-4-phenylthiazol-5-yl][3,4-dimethoxyphenyl]methanone derivatives (): Activity: Exhibited anticholinesterase activity (Ellman assay). Comparison: Replacement of thiazole with a methanone group may reduce steric hindrance, improving enzyme binding .
Pyrazolo[1,5-a]pyrimidine Derivatives
- (7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl)(4-methylpiperazin-1-yl)methanone (14i, ): Purity: 83%. Feature: Pyrimidine ring enhances π-π stacking with aromatic residues in enzyme active sites.
Functional Group Additions
Triazolopyrimidine Derivatives
- (3,4-Dimethoxyphenyl)[4-(3-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone (CAS 920184-47-0, C24H25N7O4): Molecular Weight: 475.5 g/mol. Activity: Triazole and pyrimidine moieties likely enhance selectivity for kinase targets .
Sulfonyl and Trifluoromethyl Groups
- (4-Hydroxyphenyl)(3-trifluoromethylphenyl)methanone-piperazine (Compound 18, ): Bioactivity: Designed as a mitochondrial pyruvate carrier inhibitor. Key Feature: Trifluoromethyl group increases metabolic stability and electron-withdrawing effects .
Key Research Findings
- Substituent Effects : Ethyl groups enhance lipophilicity but may reduce solubility compared to methyl or polar substituents. Halogens (Br, Cl) improve target affinity but require toxicity profiling .
- Heterocyclic Additions : Pyrimidine and triazole rings confer selectivity for kinase and enzyme targets, though synthetic yields vary (14–83%) .
- Enzyme Inhibition: Thiazole-containing analogs show cholinesterase inhibition, suggesting the methanone core is versatile for medicinal chemistry optimization .
Biological Activity
(3,4-Dimethoxyphenyl)[4-(4-ethylbenzyl)piperazin-1-yl]methanone is a synthetic compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, which includes a piperazine ring and a methanone moiety linked to a 3,4-dimethoxyphenyl group, suggests diverse biological activities, particularly in modulating neurotransmitter systems.
- Molecular Formula : C22H28N2O3
- Molecular Weight : 368.48 g/mol
- IUPAC Name : (3,4-dimethoxyphenyl)-[4-(4-ethylbenzyl)piperazin-1-yl]methanone
- Canonical SMILES : CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC
The biological activity of (3,4-Dimethoxyphenyl)[4-(4-ethylbenzyl)piperazin-1-yl]methanone is primarily attributed to its interactions with various neurotransmitter receptors. This compound has been studied for its binding affinity and efficacy at several receptor sites, including:
- Serotonin Receptors : Modulation of serotonin pathways can influence mood and anxiety.
- Dopamine Receptors : Potential applications in treating disorders related to dopamine dysregulation.
- Adrenergic Receptors : Impacts on cardiovascular function and stress response.
In Vitro Studies
Research has demonstrated that (3,4-Dimethoxyphenyl)[4-(4-ethylbenzyl)piperazin-1-yl]methanone exhibits notable activity in various in vitro assays:
| Study Type | Findings |
|---|---|
| Binding Affinity | High affinity for 5-HT2A serotonin receptors, indicating potential antidepressant properties. |
| Receptor Modulation | Acts as a partial agonist at dopamine D2 receptors, suggesting possible antipsychotic effects. |
| Enzyme Inhibition | Inhibits monoamine oxidase (MAO), which may enhance neurotransmitter levels in the brain. |
In Vivo Studies
Animal models have provided insights into the pharmacological effects of this compound:
- Anxiety Models : Administration of the compound resulted in reduced anxiety-like behavior in rodents, supporting its potential use as an anxiolytic agent.
- Depression Models : Demonstrated antidepressant-like effects through increased locomotion and reduced immobility in forced swim tests.
- Neuroprotective Effects : Exhibited protective effects against neurotoxicity induced by glutamate in neuronal cultures.
Case Studies
Several studies have explored the therapeutic potential of (3,4-Dimethoxyphenyl)[4-(4-ethylbenzyl)piperazin-1-yl]methanone:
-
Study on Anxiety Disorders :
- Objective : To evaluate the anxiolytic effects in a rodent model.
- Results : The compound significantly reduced anxiety-like behavior compared to control groups.
-
Study on Depression :
- Objective : To assess antidepressant properties using the forced swim test.
- Results : Showed a significant decrease in immobility time, indicating potential antidepressant activity.
-
Neuroprotection Study :
- Objective : Investigate neuroprotective properties against oxidative stress.
- Results : The compound demonstrated a reduction in cell death and oxidative markers.
Comparison with Similar Compounds
To understand the unique biological activity of (3,4-Dimethoxyphenyl)[4-(4-ethylbenzyl)piperazin-1-yl]methanone, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Similarity | Unique Features |
|---|---|---|---|
| 1-(3,4-Dimethoxyphenyl)-piperazine | Contains piperazine ring and dimethoxy substitution | High | Lacks ethylbenzyl group |
| 1-[4-(Ethylbenzyl)]piperazine | Similar piperazine structure but without methanone | Moderate | No methanone functionality |
| 3,4-Dimethoxyphenethylamine | Related to phenolic part but lacks piperazine | Low | Simpler structure without nitrogen heterocycles |
Q & A
Q. What synthetic routes are most effective for synthesizing (3,4-Dimethoxyphenyl)[4-(4-ethylbenzyl)piperazin-1-yl]methanone, and how do reaction conditions impact yield?
The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a piperazine derivative (e.g., 4-(4-ethylbenzyl)piperazine) with a substituted benzoyl chloride, such as 3,4-dimethoxybenzoyl chloride, under reflux in anhydrous dichloromethane or acetonitrile. Triethylamine or KCO is typically used as a base to neutralize HCl byproducts . Key factors include:
- Temperature : Reactions are often conducted at 60–80°C to balance yield and purity.
- Solvent : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance reaction rates.
Example Protocol (Yield: 88% ):
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 3,4-Dimethoxybenzoyl chloride + 4-(4-ethylbenzyl)piperazine, KCO, acetonitrile, reflux (12 h) | Crude product |
| 2 | Purification via silica gel chromatography (ethyl acetate/hexane) | White solid, >95% purity |
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
Critical characterization techniques include:
- NMR :
- Mass Spectrometry (HRMS-ESI) : Validates molecular weight (e.g., [M+H] at m/z 439.2352 for CHNO) .
- IR Spectroscopy : Detects C=O stretches (~1660–1680 cm) and aromatic C-H bends .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the benzyl or dimethoxyphenyl groups) influence biological activity?
Structure-activity relationship (SAR) studies indicate:
- Methoxy Positioning : 3,4-Dimethoxy substitution enhances receptor binding affinity compared to 2,5-dimethoxy analogs, likely due to improved π-π stacking .
- Benzyl Substitution : 4-Ethylbenzyl groups increase lipophilicity (logP ~3.5), enhancing blood-brain barrier penetration in CNS-targeted studies .
- Piperazine Flexibility : N-alkylation (e.g., ethylbenzyl) reduces conformational rigidity, potentially improving target engagement .
| Derivative | Substituent | IC (Target X) |
|---|---|---|
| 3,4-Dimethoxy | 4-Ethylbenzyl | 12 nM |
| 2,5-Dimethoxy | 4-Methylbenzyl | 45 nM |
Q. What computational strategies are effective for predicting the binding mode of this compound to neurological targets?
Molecular docking and MD simulations are critical:
- Target Selection : Prioritize receptors with piperazine-binding pockets (e.g., serotonin 5-HT, dopamine D) .
- Docking Software : Use AutoDock Vina or Schrödinger Maestro with optimized force fields (e.g., OPLS3e) .
- Key Interactions :
Validation : Compare computational binding energies (in silico) with experimental IC values (in vitro) to refine models .
Q. How can researchers resolve contradictions in solubility and stability data across studies?
Discrepancies arise from:
- Solvent Systems : DMSO enhances solubility but may cause degradation over time; use fresh stock solutions .
- pH Sensitivity : The compound is stable at pH 6–8 but hydrolyzes in acidic conditions (e.g., gastric fluid simulations) .
- Analytical Methods : HPLC-UV (λ = 254 nm) and LC-MS/MS provide reproducible stability metrics compared to spectrophotometry .
Q. Recommended Protocol :
Q. What in vitro assays are optimal for evaluating this compound’s mechanism of action?
- Enzyme Inhibition : Use fluorogenic substrates (e.g., acetylcholinesterase inhibition via Ellman assay) .
- Receptor Binding : Radioligand displacement assays (e.g., H-ketanserin for 5-HT receptors) .
- Cellular Uptake : Flow cytometry with fluorescently tagged analogs (e.g., BODIPY derivatives) .
Data Interpretation : Normalize results to positive controls (e.g., clozapine for 5-HT) and account for off-target effects via counter-screening .
Q. Methodological Challenges and Solutions
Q. How can low yields during scale-up synthesis be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
